1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester
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Overview
Description
“1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Chemical Reactions Analysis
Pinacol boronic esters, including “1-Isobutyryl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester”, can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in Suzuki–Miyaura coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Hydrolysis Studies
The compound is used in studies related to its susceptibility to hydrolysis at physiological pH. This is particularly important when considering these boronic pinacol esters for pharmacological purposes .
Synthesis of New Compounds
It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Palladium-Catalyzed Reactions
This compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions .
Preparation of HIV-1 Protease Inhibitors
It is used in the preparation of HIV-1 protease inhibitors, which are potential cancer therapeutics .
Chemical Industry Applications
In the chemical industry, this compound is used as a welding agent, multifunctional lubricant, and flame retardant .
Organic Synthesis Intermediate
As a key organic synthesis intermediate, it has high application value in carbon-carbon coupling and carbon-heteroatom coupling reactions. It is widely used in the fields of medicine, chemical industry, and materials .
Research on Aryne 1,2,3,5-Tetrasubstitution
This compound is used in research on Aryne 1,2,3,5-Tetrasubstitution, which is a strategy for the rapid synthesis of 1,2,3,5-tetrasubstituted aromatics .
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boronic ester acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, doesn’t directly interact with biological pathways. Instead, it’s a chemical process used to construct complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s stability and bioavailability in a biological system.
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, the primary result of this compound’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of many complex organic molecules.
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis increases at physiological pH, which could impact the compound’s stability in biological systems . Furthermore, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst and reaction conditions .
properties
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h7,11H,8-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKCXSDCAUPOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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